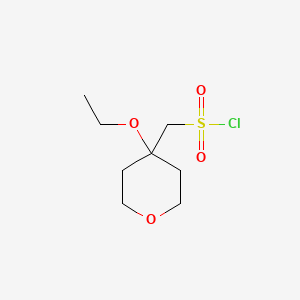
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride, also known as EOMS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Synthesis and Characterization of Sulfonate-Phosphonate Ligands
Diethyltin(methoxy)methanesulfonate was found to react with t-butylphosphonic acid in moist dichloromethane and methanol, leading to the formation of three-dimensional self-assemblies. These compounds were characterized by various spectroscopic techniques, including IR, multinuclear NMR, and X-ray crystallography, revealing differences in their structural motifs despite similar compositions. The sulfonate ligands in one of the compounds acted exclusively in a µ2-fashion, with hydrogen bonding interactions playing a significant role in the construction of a 3D supramolecular assembly (Shankar et al., 2011).
Molecular Structure Studies
The molecular structure of methane sulfonyl chloride was investigated through electron diffraction in vapor phase, leading to the identification of three models in agreement with experimental data. These models varied primarily in the values of the O–S–O angle and the mean amplitudes of vibration for some nonbonded distances, with one model being favored due to its agreement with geometrical parameters obtained from the study. This research provides valuable insights into the structural aspects of methane sulfonyl chloride, contributing to a better understanding of its chemical behavior (Hargittai & Hargittai, 1973).
Electrochemical Properties in Ionic Liquid
The electrochemical properties of vanadium pentoxide films prepared by the sol–gel route were studied in a methanesulfonyl chloride-aluminum chloride ionic liquid. As a potential cathode material, sodium was reversibly intercalated into the V2O5 film, with the diffusion coefficient of Na+ determined to be between 5E−14 and 9E−12 cm2/s. This study highlights the potential of using methanesulfonyl chloride-based ionic liquids as electrolytes for energy storage applications (Su et al., 2001).
特性
IUPAC Name |
(4-ethoxyoxan-4-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-2-13-8(7-14(9,10)11)3-5-12-6-4-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSOROHHSICSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)


